Isoflurane
Overview
Description
Isoflurane is a general inhalation anesthetic used for induction and maintenance of general anesthesia . It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability .
Synthesis Analysis
Isoflurane is formed by the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine gas . The reaction mixture, preferably without purification or refining, is treated with UV light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the other major component thereof, to isoflurane .
Molecular Structure Analysis
The molecular weight of isoflurane is 184.50 . Its chemical formula is C3H2ClF5O . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . Isoflurane also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .
Physical And Chemical Properties Analysis
Isoflurane is a clear, colorless, volatile liquid at room temperature and pressure . It is a halogenated ether . The physical properties of isoflurane affect pulmonary resistance in a laboratory lung model .
Scientific Research Applications
Anesthetic Efficacy in Animal Models
Isoflurane is a preferred anesthetic for animal research due to its rapid induction and recovery times, making it ideal for procedures requiring anesthesia. Studies have demonstrated its effectiveness in maintaining stable physiological parameters such as mean arterial pressure and heart rate in mice, indicating its reliability for experimental interventions (C. Constantinides et al., 2011).
Impact on Neurocognitive Functions
Research has highlighted concerns regarding isoflurane's effects on cognition, especially in pediatric and neonatal models. For instance, repeated exposure in young rodents led to persistent memory impairments and a reduction in neurogenesis, suggesting a potential risk to developing brains (Changlian Zhu et al., 2010). Conversely, isoflurane has shown neuroprotective properties in models of brain injury, implying its complex role in neurological outcomes (Hong Li et al., 2013).
Cardiovascular Research
Isoflurane's cardiovascular effects have been studied, revealing its influence on hemodynamics and cardiac function. For example, its administration can modulate cardiac metabolism, as evidenced by changes in lactate and bicarbonate production in rat models (Jonas Steinhauser et al., 2018). This indicates its utility in exploring cardiac responses to various stimuli.
Neuroprotection and Neurogenesis
Isoflurane has been investigated for its neuroprotective effects, particularly in models of ischemia and hypoxia. Studies have shown that isoflurane can induce preconditioning and postconditioning effects, reducing brain injury and improving neurological outcomes in animal models of stroke (Orhan Altay et al., 2012). This has implications for its use in neuroprotective strategies.
Reproductive Health Research
The impact of isoflurane on reproductive health has also been a subject of study. For example, acute exposure in mice has been shown to impair sperm parameters, indicating potential effects on fertility and reproductive outcomes (Marina Zanin et al., 2023).
Safety And Hazards
Isoflurane is an eye and skin irritant and central nervous system toxicant . Long-term exposure may cause chronic or adverse health effects including nausea, dizziness, fatigue, headache, irritability, reduced mental performance, liver and kidney disease, and possible reproductive effects (sterility, infertility, miscarriages, and birth defects) .
Future Directions
properties
IUPAC Name |
2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKPBJCKXDKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O | |
Record name | ISOFLURANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020752 | |
Record name | Isoflurane | |
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Molecular Weight |
184.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor; [Merck Index] Musty ethereal odor; [Abbott Laboratories MSDS], Liquid, COLOURLESS LIQUID., Colorless liquid | |
Record name | Isoflurane | |
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Boiling Point |
48.5 °C, 49 °C, 119.3 °F | |
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Solubility |
In water, 4.47X10+3 mg/L at 37 °C, Easily miscible with organic liquids including fats and oils, 3.56e+00 g/L, Solubility in water: poor | |
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Density |
Specific gravity: 1.45, Relative density (water = 1): 1.5, 1.45 | |
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Vapor Pressure |
330.0 [mmHg], 330 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32, 330 mmHg | |
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Mechanism of Action |
Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Isoflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. Also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Isoflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor. | |
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Product Name |
Isoflurane | |
Color/Form |
Clear, colorless liquid | |
CAS RN |
26675-46-7 | |
Record name | Isoflurane | |
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Melting Point |
48-48.5 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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